molecular formula C16H18IN3O3 B11068803 ethyl (4-{[(2-iodophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(2-iodophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11068803
M. Wt: 427.24 g/mol
InChI Key: JWDRDIWDAIPNCC-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[(2-IODOBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE: is a complex organic compound that features a pyrazole ring substituted with an ethyl acetate group and an iodinated benzoyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{4-[(2-IODOBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common approach is to start with the iodination of benzoic acid to form 2-iodobenzoic acid. This is followed by the formation of 2-iodobenzoyl chloride through reaction with thionyl chloride. The resulting 2-iodobenzoyl chloride is then reacted with 3,5-dimethyl-1H-pyrazole to form the intermediate 4-[(2-iodobenzoyl)amino]-3,5-dimethyl-1H-pyrazole. Finally, this intermediate is esterified with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethyl acetate group.

    Reduction: Reduction reactions can target the iodinated benzoyl group, potentially converting it to a benzyl group.

    Substitution: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include benzyl derivatives.

    Substitution: Products will vary depending on the nucleophile used but may include amines or thioethers.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

Medicine:

  • Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry:

  • Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(2-IODOBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The iodinated benzoyl group may facilitate binding to these targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    ETHYL 4-[(2-IODOBENZOYL)AMINO]BENZOATE: Similar structure but with a benzoate group instead of a pyrazole ring.

    ETHYL 2-[(4-IODOBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE: Contains a thiazole ring instead of a pyrazole ring.

Uniqueness: ETHYL 2-{4-[(2-IODOBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of both the iodinated benzoyl group and the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H18IN3O3

Molecular Weight

427.24 g/mol

IUPAC Name

ethyl 2-[4-[(2-iodobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C16H18IN3O3/c1-4-23-14(21)9-20-11(3)15(10(2)19-20)18-16(22)12-7-5-6-8-13(12)17/h5-8H,4,9H2,1-3H3,(H,18,22)

InChI Key

JWDRDIWDAIPNCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CC=C2I)C

Origin of Product

United States

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